molecular formula C10H15ISi B14707399 1-Iodoethyl-dimethyl-phenylsilane

1-Iodoethyl-dimethyl-phenylsilane

Cat. No.: B14707399
M. Wt: 290.22 g/mol
InChI Key: TUSIVVLTXSPAON-UHFFFAOYSA-N
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Description

1-Iodoethyl-dimethyl-phenylsilane is an organosilicon compound with the molecular formula C10H15ISi It is characterized by the presence of an iodine atom attached to an ethyl group, which is further bonded to a silicon atom substituted with two methyl groups and a phenyl group

Preparation Methods

1-Iodoethyl-dimethyl-phenylsilane can be synthesized through several methods. One common synthetic route involves the alkylation of 4,5-dihydro-1H-imidazole-2-thiol with 1-iodomethyl(dimethyl)phenylsilane. This reaction typically involves iodine-catalyzed cleavage of Si-C and Si-O bonds, with the liberated hydrogen iodide facilitating the formation of the desired product . Industrial production methods may involve similar alkylation reactions, optimized for large-scale synthesis.

Chemical Reactions Analysis

1-Iodoethyl-dimethyl-phenylsilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, leading to the formation of different organosilicon compounds.

    Reduction Reactions: The compound can participate in hydrosilylation reactions, where it acts as a hydride donor.

    Oxidation Reactions: Although less common, the silicon atom in the compound can be oxidized under specific conditions to form silanols or siloxanes.

Common reagents used in these reactions include iodine, hydrogen iodide, and various catalysts such as copper(I) and manganese(I) complexes. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include substituted silanes and siloxanes.

Scientific Research Applications

1-Iodoethyl-dimethyl-phenylsilane has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-iodoethyl-dimethyl-phenylsilane exerts its effects is primarily through its ability to donate hydride ions in reduction reactions. The silicon atom, bonded to both methyl and phenyl groups, stabilizes the intermediate species formed during these reactions. This stabilization facilitates the transfer of hydride ions to the target molecules, leading to the desired reduction products. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

1-Iodoethyl-dimethyl-phenylsilane can be compared with other similar organosilicon compounds, such as phenylsilane and iodomethyl(dimethyl)phenylsilane. These compounds share similar structural features but differ in their reactivity and applications:

    Iodomethyl(dimethyl)phenylsilane: This compound is similar to this compound but has a methyl group instead of an ethyl group. It is used in similar reactions but may exhibit different reactivity due to the smaller alkyl group.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical properties and reactivity patterns.

Properties

Molecular Formula

C10H15ISi

Molecular Weight

290.22 g/mol

IUPAC Name

1-iodoethyl-dimethyl-phenylsilane

InChI

InChI=1S/C10H15ISi/c1-9(11)12(2,3)10-7-5-4-6-8-10/h4-9H,1-3H3

InChI Key

TUSIVVLTXSPAON-UHFFFAOYSA-N

Canonical SMILES

CC([Si](C)(C)C1=CC=CC=C1)I

Origin of Product

United States

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